
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) is a well-studied and commercially available photochromic compound . It has the molecular formula C18H18N2S2 .
Molecular Structure Analysis
The molecular structure of CMTE consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 sulfur atoms . The average mass is 326.479 Da and the monoisotopic mass is 326.091125 Da .Chemical Reactions Analysis
CMTE is known to undergo a cyclisation reaction when exposed to light with a wavelength of around 400 nm . This property is utilized in inelastic neutron scattering experiments .Physical And Chemical Properties Analysis
CMTE is a solid at 20°C . It has a melting point between 120.0 and 124.0°C . It is slightly soluble in methanol .Scientific Research Applications
Photochromic Material
This compound is a well-studied and commercially available photochromic material that undergoes a cyclisation reaction when exposed to light with a wavelength of around 400 nm . This property makes it useful in various applications where light-induced color change is required.
Inelastic Neutron Scattering (INS) Experiments
The compound has been used in inelastic neutron scattering (INS) experiments at cryogenic temperatures . INS is a powerful tool for studying vibrational and rotational motions in molecules, and this compound’s unique properties make it an excellent subject for such studies .
Study of Photoisomerisation
The compound has been used to study photoisomerisation, a process where the spatial arrangement of a molecule changes due to the absorption of light . This is particularly important in the field of photochemistry.
Material Rigidification Studies
The compound has been used to study the effects of rigidification on molecular vibrations . After illumination, the molecule undergoes a cyclisation reaction that causes it to become more rigid. This change in structure leads to shifts in the vibrational modes of the molecule, providing valuable insights into the effects of rigidification .
Proof of Concept Material
The compound has been used as a proof of concept material to demonstrate new sample environments in indirect geometry spectrometers . This helps in the development and testing of new experimental setups.
Photopolymerization Studies
While not directly related to this compound, the methodologies developed for its study have been applied to other materials. For example, the in situ photopolymerization of a 405 nm photoresin using 405 nm excitation was demonstrated as a test case . This broadens the science enabled by INS to include photoactive materials, optically excited states, and photoinitiated reactions .
Mechanism of Action
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Here is a detailed explanation of its mechanism of action:
Target of action
The primary target of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is light with a wavelength of around 400 nm . It is sensitive to this specific wavelength and undergoes a cyclisation reaction when exposed to it .
Mode of action
The compound undergoes a cyclisation reaction when exposed to light with a wavelength of around 400 nm . This reaction involves the formation of a six-membered ring in the molecule .
Biochemical pathways
The cyclisation reaction leads to the rigidification of the molecule . This rigidification affects the vibrational modes of the molecule, leading to a blue-shifting in the methyl group torsion modes as well as methyl group scissor modes .
Result of action
The result of the compound’s action is a change in its physical properties. The cyclisation reaction and subsequent rigidification of the molecule lead to changes in its vibrational modes .
Action environment
The action of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is influenced by environmental factors such as light and temperature . For example, the compound undergoes a cyclisation reaction when exposed to light with a wavelength of around 400 nm . Additionally, experiments have been conducted at cryogenic temperatures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDKKQQUZPETC-NXVVXOECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112440-46-7 |
Source


|
| Record name | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









